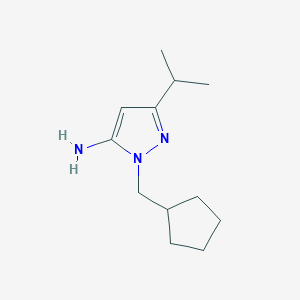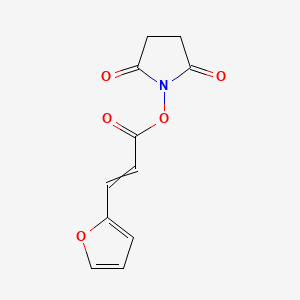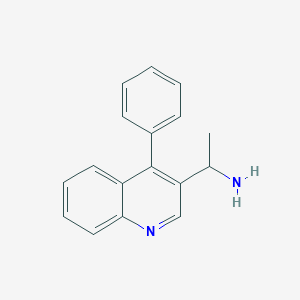
(Z)-methyl 2-acetamido-3-iodobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-methyl 2-acetamido-3-iodobut-2-enoate is an organic compound that belongs to the class of iodoalkenes. This compound is characterized by the presence of an iodine atom attached to a carbon-carbon double bond, an acetamido group, and a methyl ester group. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-acetamido-3-iodobut-2-enoate typically involves the iodination of a suitable precursor. One common method is the reaction of methyl 2-acetamido-3-butenoate with iodine in the presence of a base such as potassium carbonate. The reaction is carried out under mild conditions, usually at room temperature, to ensure the formation of the (Z)-isomer.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-acetamido-3-iodobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Reduction Reactions: The double bond and the iodine atom can be reduced using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or sodium azide in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst at room temperature.
Oxidation: m-Chloroperbenzoic acid in dichloromethane at low temperatures.
Major Products
Substitution: Formation of substituted alkenes with various functional groups.
Reduction: Formation of saturated amides or alcohols.
Oxidation: Formation of epoxides or other oxidized derivatives.
Scientific Research Applications
(Z)-methyl 2-acetamido-3-iodobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive iodine atom.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-acetamido-3-iodobut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom and the double bond make it a versatile intermediate in various chemical reactions. The acetamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate: Similar structure with a phenyl group instead of an iodine atom.
2,3-Dimethoxy-2-methylbenzamide: Contains a benzamide group instead of the ester and iodine functionalities.
Uniqueness
(Z)-methyl 2-acetamido-3-iodobut-2-enoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. Its combination of an acetamido group and a methyl ester group also contributes to its versatility in synthetic applications.
Properties
Molecular Formula |
C7H10INO3 |
|---|---|
Molecular Weight |
283.06 g/mol |
IUPAC Name |
methyl 2-acetamido-3-iodobut-2-enoate |
InChI |
InChI=1S/C7H10INO3/c1-4(8)6(7(11)12-3)9-5(2)10/h1-3H3,(H,9,10) |
InChI Key |
KRFJBCWWXKPQGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)OC)NC(=O)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-amino-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B13872058.png)



![3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872075.png)


![Acetamide,n-[1-acetyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-indazol-3-yl]-](/img/structure/B13872100.png)
![4-(4-Chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B13872101.png)


![4-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B13872115.png)


